Regiochemistry‑Dependent Kinase Inhibitor Potency: 4‑Isomer Enables CDK1/2 Inhibition Unattainable with the 5‑Isomer
The 2-aminopyrimidine-4-yl moiety is essential for potent CDK1 and CDK2 inhibition. Compound 31, a 2-(2-aminopyrimidin-4-yl)phenol derivative, demonstrated IC50 values of 94 nM against CDK1 and 68 nM against CDK2 [1]. In contrast, the 5-position congener 2-(2-aminopyrimidin-5-yl)phenol is not reported as a CDK1/2 inhibitor in the same structural class, with published 5-substituted 2-aminopyrimidines instead targeting FLAP and VEGFR-2 [2]. This regiochemical divergence means that sourcing the 4‑pinacol boronate ester is required to access the CDK1/2 pharmacophore.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derived compound 31: CDK1 IC50 = 94 nM; CDK2 IC50 = 68 nM |
| Comparator Or Baseline | 5‑isomer derivatives: no CDK1/2 inhibition reported; alternative targets (FLAP, VEGFR-2) |
| Quantified Difference | 4‑isomer scaffold provides sub‑100 nM CDK1/2 inhibition; 5‑isomer scaffold is inactive against CDK1/2 |
| Conditions | In vitro enzymatic kinase assays (CDK1/cyclin B, CDK2/cyclin A) |
Why This Matters
A procurement decision for the 5‑isomer instead of the 4‑isomer eliminates access to the CDK1/2 inhibitor chemotype, a validated anticancer target class.
- [1] Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4401-4406. View Source
- [2] A novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(9), 361-369. View Source
